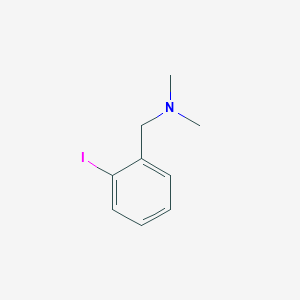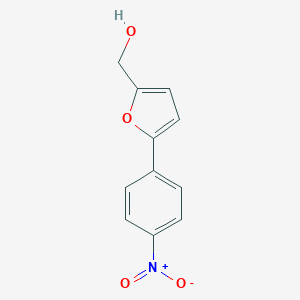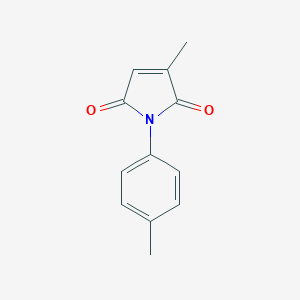
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-, also known as Meldrum's acid, is an organic compound that has gained significant attention in the scientific community due to its diverse applications in various fields of research. Meldrum's acid is a versatile molecule that is used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects. In
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has found wide-ranging applications in various fields of scientific research. It is commonly used in the synthesis of heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. These compounds have significant pharmacological activity and are used as drugs for the treatment of various diseases. 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid is also used as a reagent in the synthesis of natural products, such as alkaloids, steroids, and terpenes. Additionally, 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has been used in the synthesis of fluorescent dyes and in the preparation of polymers.
Mechanism Of Action
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid is a versatile molecule that can undergo various chemical reactions due to the presence of two carbonyl groups in its structure. The molecule can act as a nucleophile, a Michael acceptor, and a dienophile, among other things. The mechanism of action of 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid depends on the specific reaction it is involved in. For example, in the synthesis of pyrazoles, 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid acts as a nucleophile and reacts with an α,β-unsaturated ketone to form an intermediate compound, which undergoes cyclization to form the pyrazole ring.
Biochemical And Physiological Effects
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant activity and to inhibit the growth of cancer cells. Additionally, 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has been shown to have anti-inflammatory activity and to reduce the production of pro-inflammatory cytokines. Furthermore, 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has been shown to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to handle. Additionally, it can be used in a wide range of reactions, making it a versatile reagent. However, 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has some limitations. It is sensitive to air and moisture, and its reactivity can be affected by impurities in the reaction mixture. Furthermore, 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid can decompose at high temperatures, leading to the formation of undesired by-products.
Future Directions
There are several future directions for research on 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid. One area of interest is the development of new synthetic methods for the preparation of 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid and its derivatives. Another area of interest is the synthesis of novel compounds using 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid as a starting material. Additionally, the biological activity of 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid and its derivatives can be further explored to identify potential therapeutic agents. Furthermore, the use of 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid in the preparation of functional materials, such as sensors and catalysts, can be investigated.
Conclusion:
In conclusion, 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid is a versatile molecule that has found wide-ranging applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has the potential to be used in the development of novel drugs, functional materials, and other useful compounds.
Synthesis Methods
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid can be synthesized by the reaction of malonic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate compound, which undergoes a dehydration reaction to form 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid. The yield of the reaction can be improved by using an excess of acetic anhydride and by carrying out the reaction under reflux conditions.
properties
CAS RN |
3120-12-5 |
|---|---|
Product Name |
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)- |
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12(13)15/h3-7H,1-2H3 |
InChI Key |
WOKURXAXAPLSNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



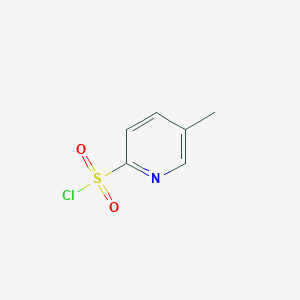
![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
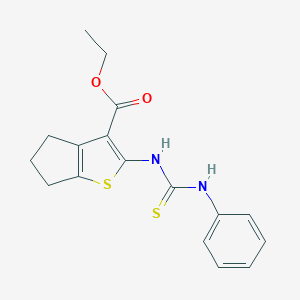
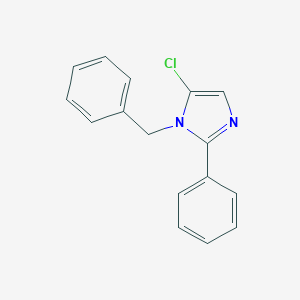
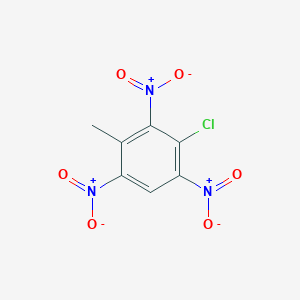
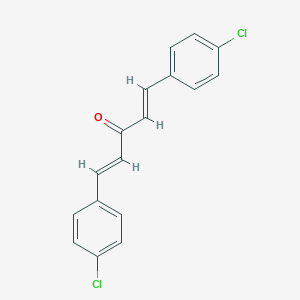
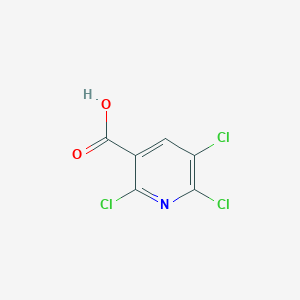
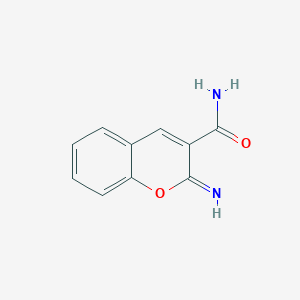
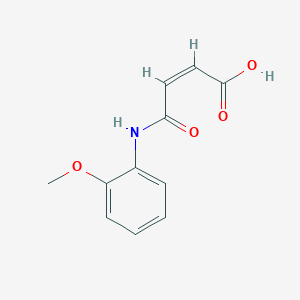
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)
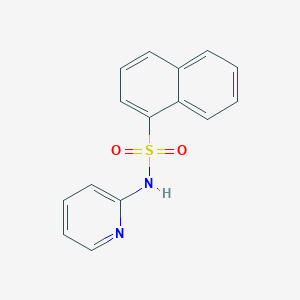
![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)
